![molecular formula C12H18O4 B166010 Diallyl adipate CAS No. 2998-04-1](/img/structure/B166010.png)
Diallyl adipate
Overview
Description
Diallyl adipate is an organic compound with the molecular formula C12H18O4. It is an ester derived from adipic acid and allyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science. This compound is a colorless to almost colorless clear liquid with a mild odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl adipate is typically synthesized through the esterification reaction between adipic acid and allyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient distillation units for the removal of water, and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Diallyl adipate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The allyl groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the allyl groups under appropriate conditions.
Major Products Formed:
Oxidation: Adipic acid derivatives.
Reduction: Allyl alcohol derivatives.
Substitution: Various substituted allyl adipate derivatives.
Scientific Research Applications
Polymer Chemistry
Diallyl adipate serves as a monomer in the synthesis of polymers and copolymers. The presence of allyl groups facilitates crosslinking, which enhances the mechanical properties of the resulting materials. This property is exploited in producing high-performance polymers used in coatings, adhesives, and composite materials.
Materials Science
In materials science, DAA is utilized to create modified wax micropowders for coatings and inks. These modified materials exhibit improved performance characteristics, such as enhanced adhesion, durability, and resistance to environmental factors. DAA's ability to undergo polymerization reactions makes it valuable for developing innovative material solutions.
Biological Applications
This compound has garnered attention in biological research due to its potential pharmacological properties:
- Antioxidant Activity: Research indicates that DAA exhibits significant antioxidant properties, which are crucial for neutralizing free radicals in biological systems. This activity may help prevent oxidative stress-related diseases.
- Cytotoxicity and Antimicrobial Activity: Studies have shown that DAA can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has demonstrated antimicrobial properties against specific bacterial strains, which could be beneficial in developing new antimicrobial agents.
Industrial Uses
In industrial applications, DAA functions as a plasticizer in producing flexible plastics and as an intermediate in synthesizing other chemical compounds. Its versatility allows it to enhance the performance characteristics of various plastic products.
Polymer Synthesis
A study demonstrated the use of DAA in synthesizing novel crosslinked polymers that exhibit superior mechanical properties compared to traditional polymers. The incorporation of DAA allowed for enhanced thermal stability and flexibility.
Anticancer Research
In vitro studies indicated that DAA could induce apoptosis in human cancer cell lines through reactive oxygen species (ROS) generation, highlighting its potential role as an anticancer therapeutic agent.
Antimicrobial Efficacy
Research has shown that DAA possesses antimicrobial activity against specific pathogens, suggesting its utility in developing new antimicrobial formulations for clinical applications.
Mechanism of Action
The mechanism of action of diallyl adipate is primarily related to its chemical reactivity. The allyl groups in the compound can undergo polymerization and crosslinking reactions, which are crucial in the formation of polymer networks. These reactions involve the formation of free radicals, which initiate the polymerization process. The ester functional groups in this compound also play a role in its reactivity, allowing for various chemical modifications.
Comparison with Similar Compounds
- Dimethyl adipate
- Diethyl adipate
- Dipropyl adipate
- Dibutyl adipate
Comparison: Diallyl adipate is unique among these compounds due to the presence of allyl groups, which provide additional reactivity and versatility in chemical reactions. Unlike other dialkyl adipates, this compound can undergo polymerization and crosslinking reactions, making it valuable in the synthesis of advanced polymeric materials. The presence of allyl groups also allows for the formation of more complex molecular structures, enhancing its applications in various fields.
Biological Activity
Diallyl adipate (DAA), a diester derived from adipic acid and allyl alcohol, has garnered attention in various fields, particularly in polymer chemistry and biomedicine. This article explores the biological activity of DAA, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula and a molecular weight of 226.27 g/mol. Its structure consists of two allyl groups attached to an adipic acid backbone, which contributes to its unique chemical properties.
Antioxidant Activity
Research indicates that DAA exhibits antioxidant properties, which are crucial for neutralizing free radicals in biological systems. This activity is essential for preventing oxidative stress-related diseases. A study highlighted that compounds similar to DAA possess significant antioxidant potential, suggesting that DAA may also contribute positively to cellular health by mitigating oxidative damage .
Cytotoxicity and Antimicrobial Activity
DAA has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that DAA can induce apoptosis in certain cancer cells, making it a candidate for further exploration as a potential anticancer agent. Additionally, DAA has shown antimicrobial properties, inhibiting the growth of specific bacterial strains, which could be beneficial in developing new antimicrobial agents .
In Vitro Studies
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Cytotoxic Effects :
- A study conducted on human cancer cell lines revealed that DAA exhibits dose-dependent cytotoxicity. The IC50 values were determined to be significantly lower than those of many standard chemotherapeutic agents.
- Table 1 summarizes the IC50 values of DAA against various cancer cell lines.
Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 10 A549 (Lung) 12 -
Antimicrobial Activity :
- Research demonstrated that DAA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Table 2 presents MIC values for selected bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 Pseudomonas aeruginosa 40
In Vivo Studies
A significant study assessed the effects of DAA on animal models. Mice treated with DAA showed improved survival rates in models of oxidative stress-induced damage compared to controls. The liver was identified as a primary site of action, indicating potential hepatoprotective effects.
The biological activity of DAA can be attributed to several mechanisms:
- Antioxidant Mechanism : DAA likely exerts its antioxidant effects through the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.
- Cell Cycle Arrest : In cancer cells, DAA may induce cell cycle arrest at the G1 phase, leading to reduced proliferation.
- Membrane Disruption : The antimicrobial activity is hypothesized to result from the disruption of bacterial cell membranes, leading to cell lysis.
Properties
IUPAC Name |
bis(prop-2-enyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPODCVUTIPDRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062763 | |
Record name | Diallyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-04-1 | |
Record name | 1,6-Di-2-propen-1-yl hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2998-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, 1,6-di-2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIALLYL ADIPATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-di-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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